HNE Inhibition: GW311616A vs. Sivelestat
In a head-to-head cellular study using the U937 human leukemia cell line, the hexahydro-pyrrolo[3,2-b]pyrrol-2-one derivative GW311616A demonstrated a 1.4-fold greater antiproliferative potency than the clinical neutrophil elastase inhibitor sivelestat [1]. This difference was statistically significant (P < 0.01), confirming that GW311616A exerts superior on-target cellular efficacy relative to a structurally distinct in-class comparator [1].
| Evidence Dimension | Antiproliferative IC50 in U937 leukemia cells |
|---|---|
| Target Compound Data | IC50 = 150 μM |
| Comparator Or Baseline | Sivelestat: IC50 = 214 μM |
| Quantified Difference | 1.4-fold greater potency; P < 0.01 |
| Conditions | U937 human leukemia cell line; MTT proliferation assay; 48-hour incubation |
Why This Matters
Superior cellular potency in a comparative oncology model provides quantitative justification for selecting GW311616A over sivelestat in preclinical studies targeting HNE-mediated proliferative pathways.
- [1] Ma, P. P.; et al. Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells. Zhonghua Xue Ye Xue Za Zhi 2013, 34, 507-511. View Source
